2-Amino-2-methylhex-5-enoic acid
Overview
Description
2-Amino-2-methylhex-5-enoic acid is an amino acid derivative with the molecular formula C7H13NO2. This compound is characterized by the presence of an amino group, a carboxyl group, and a butenyl side chain, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylhex-5-enoic acid can be achieved through various synthetic routes. One common method involves the use of starting materials such as 3-buten-1-ol and 2-methylpropanal. The reaction typically proceeds through a series of steps including condensation, reduction, and amination reactions. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylhex-5-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into saturated amino acids.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated amino acids, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-methylhex-5-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its role in protein engineering and enzyme catalysis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of bioactive intermediates. It may also interact with receptors or other proteins, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
2-Amino-2-methylhex-5-enoic acid can be compared with other similar compounds such as:
2-Amino-5-methylhex-4-enoic acid: This compound has a similar structure but differs in the position of the double bond.
2-Amino-5-chloro-hex-4Z-enoic acid: This compound contains a chlorine atom, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structural features, which make it a versatile building block for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-amino-2-methylhex-5-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-7(2,8)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVMALDNOMXRAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301700 | |
Record name | 2-Amino-2-methyl-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59302-21-5 | |
Record name | 2-Amino-2-methyl-5-hexenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59302-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-methyl-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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